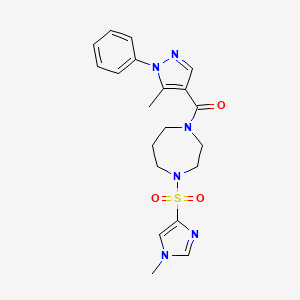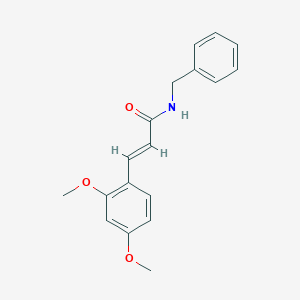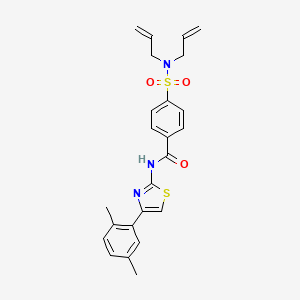![molecular formula C11H12N4O B3012307 8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one CAS No. 29940-49-6](/img/structure/B3012307.png)
8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one is a derivative of the quinazolinone family, which is a class of heterocyclic compounds that have garnered interest due to their diverse pharmacological activities. The structure of this compound includes a triazoloquinazolinone core, which is a fused ring system combining triazole and quinazolinone moieties. This core is further substituted with methyl groups at the 8th position of the fused ring system.
Synthesis Analysis
The synthesis of derivatives of 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one has been explored through regioselective reactions. Specifically, 1H-1,2,4-triazol-3-amines are reacted with 2-acyl-5,5-dimethylcyclohexane-1,3-diones and 2-dimethylaminomethylidene-5,5-dimethylcyclohexane-1,3-dione to yield substituted products. The structure of these products is confirmed using 1H and 13C NMR spectroscopy, ensuring the correct placement of substituents on the heterocyclic core .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by nuclear magnetic resonance (NMR) spectroscopy. The use of both proton (1H) and carbon (13C) NMR allows for a detailed understanding of the molecular framework, including the positions of the methyl groups and the integrity of the triazoloquinazolinone scaffold. This analytical technique is crucial for confirming the regioselectivity of the synthesis process and the identity of the final products .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are multi-component condensations. These reactions typically involve the combination of 3-amino-1,2,4-triazole or its derivatives, a diketone such as dimedone or cyclohexane-1,3-dione, and dimethylformamide dimethyl acetal. The result is the formation of 8,8-disubstituted 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-ones, where the substituents (R,R) can vary depending on the starting materials used .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the general properties of such compounds can be inferred. Typically, these compounds would exhibit solid-state characteristics at room temperature and may have varying solubilities in organic solvents. Their stability, melting points, and reactivity would be influenced by the nature of the substituents and the overall molecular structure. The presence of the dimethyl groups may contribute to increased lipophilicity and could potentially affect the compound's biological activity .
科学的研究の応用
Synthesis and Chemical Structure
8,8-Dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one and its derivatives have been a subject of extensive research, primarily focusing on their synthesis and chemical structure. The compound is synthesized through various methods, including three-component condensation processes and reactions with different derivatives and acetal compounds. These methods have led to a variety of structurally related compounds, demonstrating the versatility of this chemical framework (Shikhaliev et al., 2005), (Petrov & Kasatochkin, 2013), (Al-Salahi & Geffken, 2011).
Potential Biological Activities and Applications
Studies have also delved into the potential biological activities of these compounds. For instance, research has explored their synthesis with the aim of discovering novel biological activities and applications in various fields. This includes the investigation of structure-activity relationships and potential use in medicinal chemistry (Francis et al., 1988), (Alagarsamy & Pathak, 2007).
Advanced Chemical Analysis and Structural Elucidation
Advanced chemical analysis techniques such as NMR spectroscopy, X-ray crystallography, and DFT calculations have been employed to elucidate the structural details of these compounds. Such studies contribute to a deeper understanding of the molecular structure and properties, paving the way for further research and application development (Abuelizz et al., 2021).
作用機序
Target of Action
Similar compounds have been shown to inhibit cyclin-dependent kinases (cdks), which are essential for cell proliferation .
Mode of Action
Similar compounds have been shown to inhibit cdks, leading to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Inhibition of cdks can affect multiple cellular processes, including cell cycle progression and apoptosis .
Pharmacokinetics
Similar compounds have shown suitable pharmacokinetic properties, including good partitioning into the central nervous system and robust in vivo target engagement after oral dosing .
Result of Action
Similar compounds have shown potent cytotoxic activities against various cell lines .
Action Environment
Similar compounds have shown excellent thermal stability, suggesting that they may be resistant to degradation in various environments .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
8,8-dimethyl-7,9-dihydro-[1,2,4]triazolo[1,5-a]quinazolin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-11(2)3-8-7(9(16)4-11)5-12-10-13-6-14-15(8)10/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAVBLYWEOYYAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=NC3=NC=NN23)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3012229.png)


![6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B3012232.png)




![4-(N,N-dibutylsulfamoyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B3012239.png)
![2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3012240.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-8-thia-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B3012242.png)
![2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanoic acid](/img/structure/B3012244.png)
![1,3-Dimethyl-5-propylsulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3012247.png)